tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13606773
Molecular Formula: C17H20F3N3O2
Molecular Weight: 355.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20F3N3O2 |
|---|---|
| Molecular Weight | 355.35 g/mol |
| IUPAC Name | tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)14-5-4-13(17(18,19)20)10-12(14)11-21/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | NROHMBXIFKRFBD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, reflects its structure: a piperazine ring substituted at the 1-position with a Boc group and at the 4-position with a phenyl ring bearing cyano (-CN) and trifluoromethyl (-CF₃) groups at the 2- and 4-positions, respectively . The SMILES notation (CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C#N) and InChIKey (NROHMBXIFKRFBD-UHFFFAOYSA-N) further delineate its connectivity .
Table 1: Key Physicochemical Properties
The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the Boc group facilitates controlled deprotection during synthesis .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via multistep organic reactions:
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Piperazine Functionalization: A piperazine derivative is reacted with 2-cyano-4-(trifluoromethyl)phenyl bromide under Buchwald-Hartwig amination conditions to introduce the aryl group .
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Boc Protection: The amine group on piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity .
Key Reaction Conditions:
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling .
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Temperature: Room temperature to 80°C, depending on the step .
Source details a related synthesis for AMPK activators, highlighting analogous intermediates and protection strategies.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound is a precursor to ASP4132, an indirect AMP-activated protein kinase (AMPK) activator evaluated for breast cancer therapy. AMPK activation inhibits tumor growth by modulating metabolic pathways . Structural modifications, such as introducing the trifluoromethyl group, enhance binding affinity to the kinase domain .
Neurological Therapeutics
As a piperazine derivative, it serves as an intermediate in dopamine and serotonin receptor modulators. Source emphasizes its role in synthesizing compounds targeting Alzheimer’s and Parkinson’s diseases, where the Boc group aids in blood-brain barrier penetration.
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism, prolonging half-life in vivo. Studies in human hepatocytes show minimal CYP450-mediated degradation, making it suitable for oral formulations .
Role in Material Science
Polymer Modification
The compound’s stability under thermal stress (up to 435°C) enables its use in high-performance polymers. Its aryl-piperazine structure enhances rigidity in polyamides, improving mechanical properties .
Surface Functionalization
The cyano group facilitates covalent bonding to metal oxides, enabling applications in sensor coatings and catalytic surfaces .
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